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Introduction

CpCDPK1-IN-3 and TgCDPK1-IN-3 are potent and selective inhibitors of calcium-dependent
protein kinase 1 (CDPK1) from the apicomplexan parasites Cryptosporidium parvum
(CpCDPK1) and Toxoplasma gondii (TQCDPK1), respectively. These kinases are essential for
parasite motility, host cell invasion, and egress, making them attractive targets for the
development of novel anti-parasitic therapeutics. The selectivity of these inhibitors stems from
a unique structural feature in the ATP-binding pocket of the parasite kinases—a small glycine
gatekeeper residue—which is absent in their mammalian counterparts. This structural
difference allows for the design of "bumped" kinase inhibitors that specifically target the
parasite enzymes with high affinity, minimizing off-target effects in the host.

These application notes provide a comprehensive overview of the use of
CpCDPK1/TgCDPK1-IN-3 in drug discovery, including their biochemical and cellular activities,
along with detailed protocols for their evaluation.

Data Presentation
Table 1: In Vitro Inhibitory Activity of
CpCDPK1/TgCDPK1-IN-3
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Target Kinase Inhibitor IC50 (pM) Reference
C. parvum CDPK1

CpCDPK1-IN-3 0.003 [1]
(CpCDPK1)
T. gondii CDPK1

TgCDPK1-IN-3 0.0036 [1]

(TYCDPK1)

Table 2: Cellular Efficacy of Related Bumped Kinase

Inhibitors
Parasite Compound Assay EC50 (nM) Reference
C. parvum UH15_16 Growth Inhibition 14
T. gondii BKI-1294 Plague Assay <10

Table 3: In Vivo Efficacy of a CpCDPK1 Inhibitor in a
M Model of C idiosi

Dosing . Parasite Load
Compound ] Animal Model ] Reference
Regimen Reduction

75% reduction in
50 mg/kg, once Acute mouse
UH15 16 ) gut pathogen
daily for 7 days model
burden

Signaling Pathways and Experimental Workflows
CpCDPK1/TgCDPK1 Signaling Pathway
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Caption: Activation of CpoCDPK1/TgCDPK1 by calcium and subsequent downstream effects.

Experimental Workflow for Inhibitor Evaluation
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Caption: A typical workflow for the evaluation of CoCDPK1/TgCDPKZ1 inhibitors.

Experimental Protocols
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Protocol 1: Recombinant CpCDPK1/TgCDPK1

Expression and Purification

This protocol describes the expression of His-tagged CpCDPK1 or TQCDPK1 in E. coli and
subsequent purification using nickel-affinity chromatography.

Materials:

e pET-28a vector containing the CpCDPK1 or TQCDPK1 gene
e E. coli BL21(DE3) competent cells

e Luria-Bertani (LB) broth and agar

o Kanamycin (50 pg/mL)

* |Isopropyl B-D-1-thiogalactopyranoside (IPTG)

» Binding Buffer: 20 mM Tris-HCI, 0.5 M NaCl, 20 mM imidazole, 1 mM [3-mercaptoethanol, pH
7.4

o Wash Buffer: 20 mM Tris-HCI, 0.5 M NaCl, 50 mM imidazole, 1 mM [3-mercaptoethanol, pH
7.4

e Elution Buffer: 20 mM Tris-HCI, 0.5 M NaCl, 500 mM imidazole, 1 mM [3-mercaptoethanol,
pH 7.4

e HisTrap™ column (GE Healthcare)
e Amicon® Ultra Centrifugal Filters (10 kDa cutoff)
Procedure:

o Transform the pET-28a-CDPK1 plasmid into E. coli BL21(DE3) cells and plate on LB agar
with kanamycin.

 Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C
with shaking.
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 Inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

 Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to
grow overnight at 25°C.

o Harvest the cells by centrifugation at 8,000 rpm for 15 minutes at 4°C.
o Resuspend the cell pellet in Binding Buffer containing a protease inhibitor cocktail.

o Lyse the cells by sonication on ice and clarify the lysate by centrifugation at 18,000 rpm for
40 minutes at 4°C.

« Filter the supernatant through a 0.22 um filter.

e Equilibrate a HisTrap™ column with Binding Buffer.

o Load the filtered lysate onto the column.

e Wash the column with Binding Buffer followed by Wash Buffer.

o Elute the recombinant protein with a linear gradient of Elution Buffer.

e Collect fractions and analyze by SDS-PAGE for the presence of the purified protein.

e Pool fractions containing the purified protein and concentrate using an Amicon® Ultra
Centrifugal Filter.

o Store the purified protein at -80°C.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™
Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for
determining the IC50 of CpCDPK1/TgCDPK1-IN-3.

Materials:

» Purified recombinant CpCDPK1 or TgCDPK1
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« CpCDPK1/TgCDPK1-IN-3

e Syntide-2 peptide substrate (or other suitable peptide substrate)

e ATP

o Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgClz, 0.1 mg/mL BSA
e ADP-Glo™ Kinase Assay Kit (Promega)

o White, opaque 384-well plates

Procedure:

o Prepare a 2X kinase/substrate solution in Kinase Assay Buffer containing the appropriate
concentrations of recombinant kinase and Syntide-2.

e Prepare serial dilutions of CpCDPK1/TgCDPK1-IN-3 in DMSO, and then dilute into Kinase
Assay Buffer.

e Add 2.5 pL of the inhibitor solution to the wells of a 384-well plate.
e Add 2.5 pL of the 2X kinase/substrate solution to initiate the reaction.
 Incubate the reaction at 30°C for 1 hour.

e Add 5 pL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete
the remaining ATP. Incubate for 40 minutes at room temperature.

e Add 10 pL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room
temperature.

o Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value
by fitting the data to a dose-response curve.

Protocol 3: Toxoplasma gondii Host Cell Invasion Assay
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This protocol is used to determine the effect of TQCDPK1-IN-3 on the ability of T. gondii
tachyzoites to invade host cells.[1]

Materials:

Human foreskin fibroblasts (HFFs)

T. gondii tachyzoites (e.g., RH strain)

e TgCDPK1-IN-3

o DMEM supplemented with 10% fetal bovine serum

o 24-well plates with coverslips

e Primary antibody: mouse anti-SAG1

e Secondary antibody: Alexa Fluor 594 anti-mouse IgG
o DAPI

e 4% paraformaldehyde in PBS

Procedure:

Seed HFFs onto coverslips in a 24-well plate and grow to confluence.

» Pre-treat the HFF monolayer with various concentrations of TJCDPKZ1-IN-3 or vehicle
(DMSO) for 1 hour.

e Harvest freshly egressed tachyzoites and resuspend in DMEM.
e Add the tachyzoites to the HFFs at a multiplicity of infection (MOI) of 5.

o Centrifuge the plate at 1,000 rpm for 3 minutes to synchronize the infection and incubate at
37°C for 1 hour.

o Wash the cells three times with PBS to remove extracellular parasites.
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» Fix the cells with 4% paraformaldehyde for 20 minutes.

» Without permeabilizing the cells, stain for extracellular parasites by incubating with anti-
SAGL1 antibody for 1 hour.

e Wash with PBS and incubate with Alexa Fluor 594-conjugated secondary antibody for 1 hour.
o Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

» Stain all parasites (intracellular and extracellular) with a different anti-SAG1 antibody
conjugated to a different fluorophore (e.g., FITC).

 Stain the nuclei with DAPI.
e Mount the coverslips on slides and visualize using a fluorescence microscope.

e Count the number of intracellular (red-negative, green-positive) and extracellular (red-
positive, green-positive) parasites in at least 100 parasites per condition.

Calculate the percent invasion and determine the EC50 value.

Protocol 4: Cryptosporidium parvum Host Cell
Invasion/Growth Assay

This protocol is used to assess the effect of CoCDPK1-IN-3 on C. parvum infection of host
cells.[2]

Materials:

e HCT-8 cells (human ileocecal adenocarcinoma)

C. parvum oocysts

CpCDPK1-IN-3

RPMI-1640 medium supplemented with 2% FBS

96-well plates
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Sodium hypochlorite

gRT-PCR reagents for C. parvum 18S rRNA

Procedure:

Seed HCT-8 cells in a 96-well plate and grow to 80% confluence.
Excyst C. parvum oocysts by treating with sodium hypochlorite.

Pre-incubate the excysted sporozoites with various concentrations of CpCDPKZ1-IN-3 or
vehicle (DMSO) for 15 minutes.

Infect the HCT-8 cell monolayer with the treated sporozoites at a concentration of 1 x 10°
oocysts/well.

Incubate the infected cells at 37°C for 24-48 hours.
After incubation, lyse the cells and extract total RNA.

Perform qRT-PCR using primers specific for the C. parvum 18S rRNA gene to quantify the
parasite load.

Calculate the percent inhibition of parasite growth for each inhibitor concentration and
determine the EC50 value.

Protocol 5: Mammalian Cell Cytotoxicity Assay (MTT
Assay)

This protocol is used to determine the cytotoxicity of CpCDPK1/TgCDPK1-IN-3 against a

mammalian cell line.

Materials:

Mammalian cell line (e.g., HFFs, HepG2)

CpCDPK1/TgCDPK1-IN-3
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o Complete growth medium
e 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO
Procedure:

e Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere
overnight.

o Treat the cells with serial dilutions of CpCDPK1/TgCDPK1-IN-3 for 48-72 hours. Include a
vehicle control (DMSO).

 After the incubation period, add 10 pL of MTT solution to each well and incubate for 4 hours
at 37°C.

e Remove the medium and add 100 pL of DMSO to each well to dissolve the formazan
crystals.

» Measure the absorbance at 570 nm using a microplate reader.

» Calculate the percent cell viability relative to the vehicle control and determine the CC50
(50% cytotoxic concentration).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: CoCDPK1/TgCDPK1-
IN-3 in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15139250#application-of-cpcdpk1-tgcdpkl1-in-3-in-
drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31145981/
https://pubmed.ncbi.nlm.nih.gov/31145981/
https://pubmed.ncbi.nlm.nih.gov/31145981/
https://www.benchchem.com/product/b15139250#application-of-cpcdpk1-tgcdpk1-in-3-in-drug-discovery
https://www.benchchem.com/product/b15139250#application-of-cpcdpk1-tgcdpk1-in-3-in-drug-discovery
https://www.benchchem.com/product/b15139250#application-of-cpcdpk1-tgcdpk1-in-3-in-drug-discovery
https://www.benchchem.com/product/b15139250#application-of-cpcdpk1-tgcdpk1-in-3-in-drug-discovery
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15139250?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

